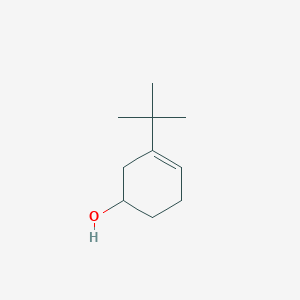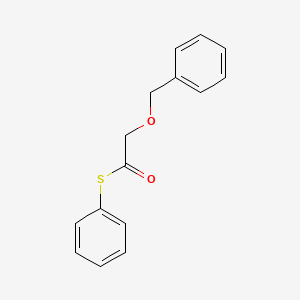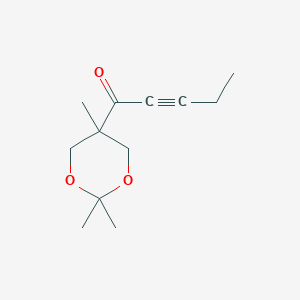
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one is an organic compound with a unique structure that includes a dioxane ring and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane with an appropriate alkyne precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alkyne, followed by nucleophilic addition to the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The dioxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the dioxane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine: Another compound with a similar dioxane ring structure but with an amine functional group.
Uniqueness
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one is unique due to the presence of both the dioxane ring and the alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
129539-99-7 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(2,2,5-trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one |
InChI |
InChI=1S/C12H18O3/c1-5-6-7-10(13)12(4)8-14-11(2,3)15-9-12/h5,8-9H2,1-4H3 |
InChI-Schlüssel |
YQLGOVCEDDWOHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC(=O)C1(COC(OC1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
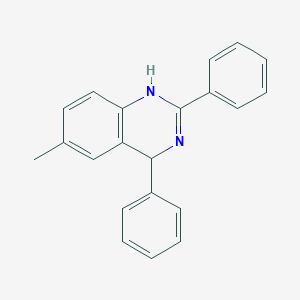
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
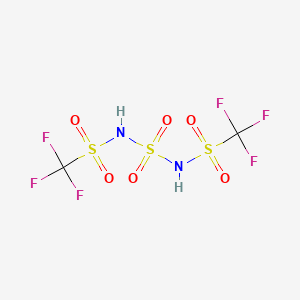
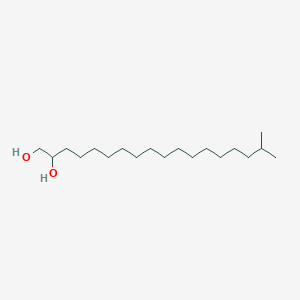
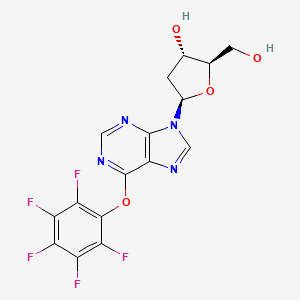
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
